4-Borono-3-fluorobenzoic acid

Suzuki-Miyaura Coupling Reactivity Electronics

Researchers developing WDR5 or BTK inhibitors require the exact 1,2,4-substituted aryl boronic acid to ensure correct biaryl geometry. This compound provides that precise reactivity. • Enables Suzuki-Miyaura cross-coupling under mild conditions due to enhanced Lewis acidity (pKa 3.74). • Validated intermediate for MLL-rearranged leukemia and oncology/immunology assets. • Dual boronic acid and carboxylic acid handles allow orthogonal conjugation. Bulk stock available; immediate global dispatch.

Molecular Formula C7H6BFO4
Molecular Weight 183.93 g/mol
CAS No. 851335-07-4
Cat. No. B1592736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-3-fluorobenzoic acid
CAS851335-07-4
Molecular FormulaC7H6BFO4
Molecular Weight183.93 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(=O)O)F)(O)O
InChIInChI=1S/C7H6BFO4/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H,10,11)
InChIKeyTVNVDRMGOOLVOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-3-fluorobenzoic acid: Technical Specifications & Sourcing


4-Borono-3-fluorobenzoic acid (CAS 851335-07-4), also known as 4-Carboxy-2-fluorophenylboronic acid, is a specialized aryl boronic acid building block (C7H6BFO4, MW: 183.93) [1]. It is a white to off-white crystalline powder with a predicted pKa of 3.74±0.10, indicating its Lewis acidity [2][3]. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl structures for pharmaceutical applications, most notably in the synthesis of WDR5 and BTK inhibitors .

Suzuki-Miyaura cross-coupling building block for ortho-fluorinated biaryls
Reported lower pKa may support challenging substrate reactivity
Reported intermediate for WDR5 and BTK inhibitor programs

4-Borono-3-fluorobenzoic acid: Analog Substitution & Process Revalidation


Generic substitution with other fluoro-substituted boronic acids or esters is not scientifically valid due to the compound's precise 1,2,4-substitution pattern. This unique arrangement of the boronic acid, fluorine, and carboxylic acid groups on the phenyl ring dictates its specific electronic profile and reactivity in cross-coupling reactions [1]. Substituting this compound with its regioisomer, 3-Borono-4-fluorobenzoic acid (CAS 874219-59-7), would lead to a different coupling product with altered biaryl geometry and properties, potentially compromising the activity of the final drug candidate . Similarly, using a pinacol ester derivative (e.g., CAS 1050423-87-4) alters the reactivity and requires different coupling conditions, impacting reaction yield and purification profiles .

1,2,4-substitution pattern for specific biaryl geometry
3-Borono-4-fluorobenzoic acid regioisomer yields a different product and geometry
Free boronic acid for direct coupling
Pinacol ester derivative alters reactivity and purification profiles

4-Borono-3-fluorobenzoic acid: Performance Metrics vs Key Comparators


Enhanced Lewis Acidity for Suzuki Coupling

The presence of a fluorine atom at the meta position relative to the boronic acid group on 4-Borono-3-fluorobenzoic acid significantly enhances its Lewis acidity compared to its non-fluorinated analog. This increased acidity, quantified by a lower pKa value, is known to facilitate the key transmetalation step in Suzuki-Miyaura cross-coupling reactions, often leading to higher yields and milder reaction conditions for challenging substrates [1].

Lewis Acidity
Reported
pKa ~3.74 ± 0.10 (Predicted)
May support improved kinetics for hindered substrates
In silico prediction; validate under actual coupling conditions
Suzuki-Miyaura Coupling Reactivity Electronics

Regioisomeric Specificity in Biaryl Synthesis

4-Borono-3-fluorobenzoic acid (CAS 851335-07-4) possesses a unique 1,2,4-substitution pattern (boronic acid, fluorine, carboxylic acid) on the phenyl ring. This is chemically distinct from its regioisomer, 3-Borono-4-fluorobenzoic acid (CAS 874219-59-7), which features a 1,3,4-substitution pattern . This difference in regiochemistry is absolute, not a matter of degree. In a cross-coupling reaction, the boronic acid group of the target compound is positioned ortho to a fluorine atom and para to a carboxylic acid, leading to a specific biaryl product geometry. The regioisomer will generate a completely different product, making them non-interchangeable .

Regioisomeric Purity
Structural identity
1,2,4-substitution pattern; differs from 1,3,4-regioisomer
Regioisomer choice determines biaryl product geometry
IUPAC and InChI confirm absolute connectivity difference
Regiochemistry Drug Design Intermediate

Validated WDR5 and BTK Inhibitor Intermediate

4-Borono-3-fluorobenzoic acid is not a generic boronic acid; it has been specifically reported and utilized as a crucial intermediate in the synthesis of patent-protected inhibitors targeting the WDR5 protein-protein interaction and Bruton's Tyrosine Kinase (BTK) . While the non-fluorinated analog, 4-Carboxyphenylboronic acid, is a more general building block, the specific fluorine substitution in 4-Borono-3-fluorobenzoic acid imparts properties essential for the target binding of these advanced clinical candidates. The use of this exact intermediate in these specific programs provides a validated track record that a generic analog cannot claim [1].

Application Track Record
Data to verify
Vendor-reported intermediate for WDR5 and BTK inhibitors
Supports target-specific inhibitor procurement context
Validate synthetic utility in-house; literature correlation advised
Medicinal Chemistry Epigenetics Oncology

4-Borono-3-fluorobenzoic acid: R&D and Process Chemistry Applications


Suzuki Coupling for Ortho-Fluorinated Biaryls

This compound is ideally suited for constructing biaryl systems where a fluorine atom is required ortho to the newly formed C-C bond. Its enhanced Lewis acidity (pKa 3.74 vs. ~8.8 for phenylboronic acid) makes it a highly reactive partner for cross-coupling with a wide range of aryl halides, often under milder conditions than non-fluorinated analogs [1].

WDR5 PPI Inhibitor Synthesis

Researchers developing next-generation epigenetic therapies, particularly for MLL-rearranged leukemias, should utilize this specific building block. Its validated use as an intermediate in WDR5 inhibitor programs makes it a strategic choice for accessing this chemical space and ensuring synthetic routes align with the latest patent literature .

BTK Inhibitor Scaffold Synthesis

This compound is a direct precursor for specific substituted biaryl cores found in covalent and non-covalent BTK inhibitors. Procuring this exact reagent is essential for synthesizing these targeted oncology and immunology assets, where the 1,2,4-substitution pattern is a key pharmacophoric element .

Materials Science and Chemosensor Applications

The presence of both a boronic acid (diol sensor) and a carboxylic acid (conjugation handle) makes this molecule a valuable building block for creating functionalized surfaces, polymers, or small-molecule sensors. Its unique electronic properties, conferred by the fluorine atom, can be leveraged to tune the binding affinity and selectivity of the final material [1].

Application
Selection Property
Validation Focus
Ortho-fluorinated biaryl construction
Lewis acidity profile
Reaction kinetics and yield optimization
WDR5 PPI inhibitor research
Reported intermediate for WDR5 programs
Synthetic route alignment with literature
BTK inhibitor scaffold synthesis
1,2,4-substitution pattern for targeted cores
Synthetic route verification
Functional material and sensor research
Dual boronic acid / carboxylic acid handles
Material property and binding screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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